molecular formula C10H18N2O4 B2510002 tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate CAS No. 2094111-59-6

tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B2510002
CAS No.: 2094111-59-6
M. Wt: 230.264
InChI Key: FDTKRQHSGADMDY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methoxy-2-oxopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:

Biological Activity

tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring, a carbamate group, and a tert-butyl moiety. Its molecular formula is C10H18N2O3C_{10}H_{18}N_{2}O_{3}, and it has a molecular weight of 202.26 g/mol. The compound is synthesized typically through the reaction of 1-methoxy-2-oxopyrrolidine with tert-butyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may serve as an enzyme inhibitor by binding to the active site, thus blocking enzymatic activity. This characteristic is particularly relevant in the context of viral proteases, where such inhibitors can impede viral replication.

Biological Activity

Research has indicated that compounds similar to this compound exhibit notable biological activities:

  • Antiviral Activity : The compound has been investigated for its potential as an inhibitor of SARS-CoV proteases, which are critical for viral replication. In vitro studies demonstrate that related compounds effectively inhibit SARS-CoV proteases, suggesting that this compound may have similar effects .
  • Enzyme Inhibition : Studies have shown that similar carbamate derivatives can inhibit various metabolic enzymes, leading to altered metabolic pathways in target cells. This inhibition can be exploited for therapeutic purposes in diseases where these enzymes play a pivotal role .

Case Studies

Several case studies highlight the biological relevance of compounds structurally related to this compound:

StudyFindings
Inhibition of SARS-CoV Protease A study demonstrated that related ketone-based inhibitors exhibited potent antiviral activity against SARS-CoV proteases with IC50 values in the nanomolar range (e.g., 220 nM) .
Pharmacokinetic Properties Another study evaluated the pharmacokinetics of similar compounds in animal models, revealing favorable absorption and metabolic stability, which are crucial for effective therapeutic agents .
Broad-spectrum Antiviral Potential Research indicated that compounds with similar structures could inhibit multiple coronaviruses, suggesting their potential as broad-spectrum antivirals .

Properties

IUPAC Name

tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-5-6-12(15-4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTKRQHSGADMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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